1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The use of continuous flow microreactors has been shown to enhance mass transfer and heat transfer, leading to more efficient and safer production processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 3-(2,4-Dichlorophenyl)-1H-pyrazole-5-amine
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
Comparison: 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2,4-dichlorophenyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the 2,4-dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, which can be advantageous in certain biological applications .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSFJUBWFLIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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